molecular formula C26H23NO4 B2363657 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid CAS No. 2138371-99-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid

Cat. No. B2363657
M. Wt: 413.473
InChI Key: FVFFPLGHXAYVTG-UHFFFAOYSA-N
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Description

“1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2138371-99-8 . It has a molecular weight of 413.47 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-3-carboxylic acid . The InChI code is 1S/C26H23NO4/c28-24(29)26(18-8-2-1-3-9-18)14-15-27(17-26)25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,28,29) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 413.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts . The exact mass of the compound is 413.16270821 g/mol . The compound has a topological polar surface area of 66.8 Ų .

Scientific Research Applications

Synthesis of Amino Acids and Peptides

  • Enantiomerically Pure β-Amino Acids : The compound is used in the synthesis of N-Fmoc-protected β-amino acids via the Arndt-Eistert protocol, resulting in high yields and purity (Ellmerer-Müller et al., 1998).
  • Solid-Phase Syntheses of β2- and β3-Peptides : It is instrumental in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • Linkers for Solid Phase Synthesis : The compound is used in the synthesis of new linkers for solid phase synthesis, offering higher acid stability compared to standard trityl resins (Bleicher, Lutz, & Wuethrich, 2000).

Organic Chemistry Applications

  • Non-Destructive Cleavage of N-Acylsultams : It is used in the preparation of Fmoc-protected amino acids from N-[N'-(Fmoc)amino]acylsultams under nonbasic conditions (Oppolzer & Lienard, 1992).
  • Self-Assembled Structures Formation : The self-assembling properties of Fmoc-modified amino acids, including Fmoc-Ala-OH, Fmoc-Leu-OH, and others, were studied to understand the mechanisms of self-assembled structures (Gour et al., 2021).

Photophysical and Bioimaging Applications

  • Photorelease of Amino Acids : Its derivatives are used in photocleavable protecting groups for carboxylic acid functions at long wavelengths (Piloto et al., 2011).
  • Bioimaging : A fluorene derivative, including the fluorenyl group, was used for integrin-targeting water-soluble probes in bioimaging, highlighting its utility in medical and biological applications (Morales et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(18-8-2-1-3-9-18)14-15-27(17-26)25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFPLGHXAYVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid

CAS RN

2138371-99-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid
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